Enhanced Hydrogen-Bonding Capacity
The 3-cyano group in 2-(4-Aminophenyl)pyridine-3-carbonitrile provides a critical third hydrogen-bond acceptor, a feature absent in its closest analog, 2-(4-aminophenyl)pyridine (CAS 18471-73-3) . This structural difference is a primary driver for target engagement and binding affinity in kinase and other protein targets where multiple hydrogen-bond interactions are essential [1].
| Evidence Dimension | Number of Hydrogen Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | 3 HBA |
| Comparator Or Baseline | 2-(4-aminophenyl)pyridine (CAS 18471-73-3): 2 HBA |
| Quantified Difference | 50% increase (3 vs. 2) |
| Conditions | Calculated from canonical SMILES structure (C12H9N3) and reported chemical properties |
Why This Matters
This difference directly influences molecular recognition and binding thermodynamics, rendering the compounds non-substitutable in SAR campaigns.
- [1] Abnous K, et al. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. JRPS. 2017. View Source
